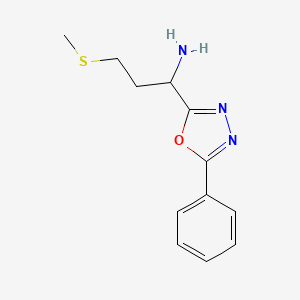
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine: is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the intermediate compound with methylthiol or its derivatives under basic conditions.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated derivatives
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound can be explored for its anticancer properties by targeting specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical drugs with various therapeutic applications.
作用机制
The mechanism of action of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission, by binding to the active site and preventing substrate access.
Pathway Modulation: It can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response, by interacting with key proteins and altering their activity.
相似化合物的比较
1,3,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, share the oxadiazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, which contains sulfur instead of oxygen, also exhibit comparable properties and applications.
Uniqueness:
Methylsulfanyl Group: The presence of the methylsulfanyl group in 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine enhances its lipophilicity and potential for membrane permeability, making it distinct from other oxadiazole derivatives.
Phenyl Group: The phenyl group contributes to the compound’s aromaticity and potential for π-π interactions, which can influence its binding affinity to molecular targets.
属性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-15-14-11(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChI 键 |
VFHOKQNWPQCOAA-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(C1=NN=C(O1)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















